1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone
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Overview
Description
1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone is a heterocyclic compound that belongs to the thienothiophene family. This compound is characterized by the presence of a bromine atom and two methyl groups attached to a thieno[2,3-b]thiophene ring system, which is further connected to an ethanone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone typically involves the bromination of 3,4-dimethylthieno[2,3-b]thiophene followed by the introduction of an ethanone group. One common method involves the reaction of 3,4-dimethylthieno[2,3-b]thiophene with bromine in the presence of a suitable base, such as potassium carbonate, to yield the brominated intermediate. This intermediate is then reacted with an ethanone derivative under appropriate conditions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The ethanone group can be reduced to an alcohol or further to a hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in the presence of nucleophiles like amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of substituted thienothiophene derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Reduction Reactions: Formation of alcohols or hydrocarbons.
Scientific Research Applications
1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone has several scientific research applications, including:
Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds with antitumor, antiviral, and antibiotic properties.
Materials Science: Application in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: Utilized as an intermediate in the synthesis of various heterocyclic compounds with potential biological activities
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The presence of the bromine atom and the thienothiophene ring system can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)-3-(dimethylamino)-2-propen-1-one
- 2-Bromo-1-(2-thienyl)ethanone
- 3,4-Dimethylthieno[2,3-b]thiophene derivatives
Uniqueness
1-(5-Bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone is unique due to the presence of both bromine and ethanone functional groups, which provide distinct reactivity and potential for diverse chemical transformations. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(5-bromo-3,4-dimethylthieno[2,3-b]thiophen-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrOS2/c1-4-7-5(2)9(11)14-10(7)13-8(4)6(3)12/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGKBUMUMZNLBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=C(S2)Br)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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